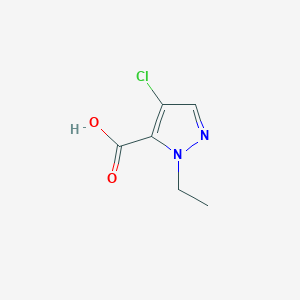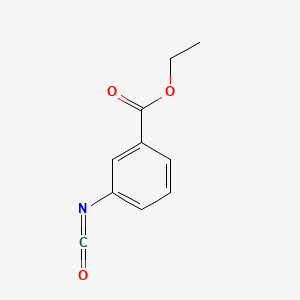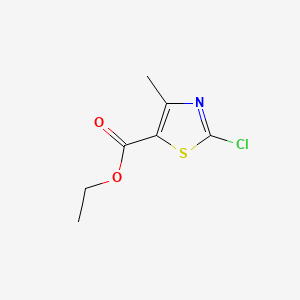![molecular formula C11H12N2O3 B1349183 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propansäure CAS No. 797806-58-7](/img/structure/B1349183.png)
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid is a chemical compound that features a benzimidazole ring substituted with a hydroxymethyl group and a propanoic acid moiety
Wissenschaftliche Forschungsanwendungen
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid typically involves the reaction of benzimidazole derivatives with appropriate reagents to introduce the hydroxymethyl and propanoic acid groups. One common method involves the reaction of 2-(hydroxymethyl)benzimidazole with acrylonitrile followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. standard organic synthesis techniques involving benzimidazole derivatives and appropriate functional group transformations are employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-[2-(Carboxymethyl)-1h-benzimidazol-1-yl]propanoic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and propanoic acid groups can enhance the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-Benzimidazol-1-yl)propanoic acid
- 2-(1H-Benzimidazol-1-yl)propanoic acid
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid
Uniqueness
3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid is unique due to the presence of both a hydroxymethyl group and a propanoic acid moiety, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Eigenschaften
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16/h1-4,14H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKYWHOQRJTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360388 |
Source


|
| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-58-7 |
Source


|
| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)









